
1-Hexanol
Overview
Description
Preparation Methods
1-Hexanol can be synthesized through several methods:
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Oligomerization of Ethylene: : This industrial method involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products . The reaction can be summarized as: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]
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Hydroformylation of 1-Pentene: : Another industrial method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes . This method produces mixtures of isomeric C₆-alcohols, which are precursors to plasticizers.
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Hydroboration of 1-Hexene: : In laboratory settings, 1-hexene can be converted to this compound by hydroboration using diborane in tetrahydrofuran, followed by treatment with hydrogen peroxide and sodium hydroxide .
Chemical Reactions Analysis
Scientific Research Applications
Industrial Applications
1-Hexanol is utilized in several industrial processes due to its properties as a solvent and an intermediate in chemical synthesis.
Solvent and Surfactant
- Solvent : It serves as a solvent in paint and coating manufacturing, enhancing the formulation of products by improving solubility and stability .
- Surfactant : As a surfactant, this compound aids in reducing surface tension, making it useful in cleaning products and detergents .
Fuel Additive
Recent studies have highlighted the potential of this compound as a biofuel additive. A study demonstrated that blends of this compound with diesel fuel significantly improved combustion quality and reduced harmful emissions such as carbon monoxide and soot by over 40% when tested in diesel engines . This application underscores its role in promoting cleaner combustion technologies.
Agricultural Applications
This compound has been investigated for its effects on plant health and pest management.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity against various Gram-negative bacteria, making it a candidate for use in agricultural settings to protect crops from bacterial infections . For instance, it was found to inhibit pathogens such as E. coli and Staphylococcus aureus, suggesting its potential as an eco-friendly pesticide or preservative .
Plant Metabolite
As a plant metabolite, this compound plays a role in plant signaling and defense mechanisms. Its presence in essential oils contributes to the antimicrobial activity observed in certain plants, enhancing their resistance to pathogens .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is used for its properties as an intermediate.
Drug Formulation
It serves as a building block for synthesizing various pharmaceuticals by introducing the hexyl group into compounds like hypnotics and antiseptics . This application is critical for developing new therapeutic agents with enhanced efficacy.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound, focusing on its dermal irritation potential and chronic toxicity effects . These studies are essential for ensuring safe usage in consumer products.
Case Studies & Research Findings
Mechanism of Action
The mechanism of action of 1-hexanol involves its interaction with molecular targets such as enzymes and receptors. For example, as a perturbing agent on actomyosin adenosine triphosphatase, this compound modulates the function of the actomyosin motor by altering the enzyme’s activity . This modulation can affect muscle contraction and other cellular processes involving actomyosin.
Comparison with Similar Compounds
1-Hexanol can be compared with other similar compounds, such as:
2-Hexanol: An isomer of this compound with the hydroxyl group on the second carbon atom.
3-Hexanol: Another isomer with the hydroxyl group on the third carbon atom.
Hexanoic Acid: The oxidized form of this compound.
This compound is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and physical properties compared to its isomers .
Biological Activity
1-Hexanol, a six-carbon straight-chain alcohol, has garnered interest in various fields due to its biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data regarding its effects on microorganisms, as well as its potential applications.
Overview of this compound
This compound (C6H14O) is a colorless liquid with a characteristic fatty odor. It is primarily used in the production of plasticizers, solvents, and as a flavoring agent in the food industry. Its biological significance arises from its presence in plant essential oils and its potential therapeutic applications.
Gram-Negative vs. Gram-Positive Bacteria
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-negative bacteria , while showing limited or no effects on Gram-positive bacteria .
- Study Findings : A study evaluated the antibacterial effects of this compound vapor on various food-related bacteria, revealing that concentrations above 150 ppm effectively inhibited the growth of Gram-negative strains such as E. coli and Klebsiella pneumoniae. In contrast, Gram-positive bacteria like Staphylococcus aureus remained unaffected by similar concentrations .
The proposed mechanism for the antibacterial activity of this compound involves its interaction with the outer membrane of Gram-negative bacteria. It is hypothesized that the hydrophobic nature of this compound allows it to penetrate the lipopolysaccharides in the outer membrane, leading to structural destabilization and cell death. This contrasts with shorter-chain alcohols (like 2- and 3-hexanol), which lack this antimicrobial efficacy .
Effect on Vegetables
A practical application of this compound's antibacterial properties was observed in a study where vegetables were exposed to this compound vapor:
- Vegetable Types : Cabbage, carrots, and eggplants were tested.
- Results : The exposure resulted in a significant reduction in total viable bacterial counts on cabbage and carrots. For instance, exposure to concentrations over 50 ppm reduced bacterial counts significantly within 72 hours .
Data Summary
The following table summarizes key findings related to the antibacterial activity of this compound:
Bacterial Strain | Sensitivity to this compound | Concentration Required (ppm) | Effect Observed |
---|---|---|---|
Escherichia coli | Sensitive | >150 | Growth inhibition |
Klebsiella pneumoniae | Sensitive | >150 | Growth inhibition |
Staphylococcus aureus | Insensitive | N/A | No effect |
Bacillus subtilis | Insensitive | N/A | No effect |
Toxicological Considerations
While this compound exhibits promising antimicrobial properties, it is crucial to consider its toxicity profile. Studies indicate that high concentrations can lead to irritation of mucous membranes upon inhalation . Therefore, safety assessments are essential for applications involving human exposure.
Q & A
Q. Basic: What safety protocols are critical when handling 1-Hexanol in laboratory settings?
This compound is flammable (flash point: 63°C) and poses acute toxicity risks. Key protocols include:
- Glove selection : Use nitrile gloves (11–13 mil thickness) for routine handling and butyl rubber gloves (12–15 mil) for direct chemical contact, with breakthrough times of 1 hour and >4 hours, respectively .
- Ventilation : Work in well-ventilated areas to avoid vapor accumulation (PAC-3: 580 ppm) .
- Storage : Store in tightly sealed containers away from ignition sources and incompatible substances (e.g., strong acids, oxidizers) .
Q. Basic: How does this compound’s molecular structure influence its aqueous solubility and phase behavior?
This compound’s hydroxyl group enables limited hydrogen bonding with water, but its long hydrocarbon chain restricts solubility (~0.12 mol% in pure water). Molecular dynamics (MD) simulations show that adding salts (e.g., NaCl) reduces water solubility in this compound from 30 mol% to ~23 mol% due to ion hydration effects . Experimental studies confirm negligible this compound partitioning into aqueous phases, even in biphasic systems .
Q. Advanced: How can small-angle neutron scattering (SANS) resolve structural transitions in surfactant systems containing this compound?
SANS is used to study micellar-to-vesicle transitions in systems like 20 mM cetyltrimethylammonium tosylate (CTAT) with this compound. Key steps include:
- Data collection : Measure scattering intensity across varying this compound concentrations (e.g., 0–100 mM) at 30°C .
- Model fitting : Extract micellar parameters (e.g., core radius, aggregation number) using core-shell models. For example, 20 mM CTAT with 30 mM this compound shows a transition from wormlike micelles to vesicles .
- Validation : Compare results with cryo-TEM or dynamic light scattering to confirm structural changes .
Q. Advanced: What methodological approaches model this compound oxidation kinetics in combustion studies?
High-pressure jet-stirred reactors (JSRs) and combustion bombs are used to study this compound’s oxidation:
- Experimental design : Operate at 10 atm, 423–1100 K, and equivalence ratios (φ = 0.5–2.0) to measure species profiles (e.g., CO, CO₂) and laminar flame speeds .
- Kinetic modeling : Develop mechanisms with ~3,000 reactions (e.g., 2977 reactions for 600 species) . Sensitivity analysis identifies dominant pathways, such as H-abstraction from the α-carbon .
- Validation : Compare simulated vs. experimental burning velocities (e.g., 35–55 cm/s at 423 K and 1–10 bar) .
Q. Intermediate: How to investigate temperature-dependent surface tension in this compound aqueous solutions?
- Setup : Use a closed chamber equilibrating liquid and vapor phases at 10–35°C .
- Measurement : Employ pendant drop or Wilhelmy plate methods to track dynamic surface tension. At steady-state, surface tension decreases linearly with temperature (e.g., ~45 mN/m at 10°C to ~38 mN/m at 35°C) .
- Modeling : Fit data with modified Langmuir equations to derive equilibrium constants (e.g., increases from 0.12 to 0.18 with temperature) .
Q. Advanced: How do MD simulations elucidate this compound/water interfacial behavior?
- Simulation parameters : Apply force fields (e.g., OPLS) to systems with 30 mol% water in this compound .
- Key findings : this compound enriches at the interface, reducing interfacial tension. Competing interactions with co-solvents (e.g., hexyl acetate) can create concentration minima in interfacial profiles .
- Validation : Compare simulated densities and mutual solubilities with experimental data (e.g., 0.81 g/mL for this compound) .
Q. Basic: What analytical methods quantify this compound in flavor chemistry studies?
- GC-IMS : Gas chromatography-ion mobility spectrometry identifies this compound as a key contributor to "butter flavor" in fermented products .
- PLSR modeling : Partial least squares regression correlates sensory attributes (e.g., creamy, milky) with volatile profiles, confirming this compound’s role alongside aldehydes and esters .
Q. Advanced: How does this compound enhance CO₂ capture in amine-alcohol systems?
- Experimental design : Use a gas-liquid contact reactor at 303 K and 2 bar CO₂ to test 30 mL AEPD:this compound mixtures .
- Cyclic capacity : Expose the system to ≥3 absorption-desorption cycles, measuring CO₂ uptake with/without carbonic anhydrase (CA). CA increases absorption rates by 40% .
- Analysis : Monitor reusability via FTIR or gravimetry to assess solvent degradation .
Q. Advanced: How to optimize di-n-hexyl ether synthesis from this compound via dehydrocondensation?
- Catalysis : Use Amberlyst 70 resin at 150–190°C in batch reactors. At 190°C, achieve 71% conversion and 87% selectivity in 6 hours .
- Kinetic modeling : Apply Eley-Rideal mechanisms where adsorbed this compound reacts with liquid-phase molecules. Compute activation energy (130 kJ/mol) via Arrhenius plots .
Q. Basic: What storage conditions preserve this compound stability?
- Temperature : Store below 25°C to prevent oxidation .
- Container : Use glass or chemically resistant polymers (e.g., PTFE-lined caps) to avoid leaching .
- Inert atmosphere : Nitrogen purging minimizes peroxide formation .
Properties
IUPAC Name |
hexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIAUFGUXNUGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O, Array | |
Record name | HEXANOLS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17328 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-HEXANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/3584 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-HEXANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23275-26-5 (aluminum salt) | |
Record name | 1-Hexanol | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID8021931, DTXSID001022586 | |
Record name | 1-Hexanol | |
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Record name | Alcohols, C6-9 | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent., N-hexanol appears as a clear colorless liquid. Flash point 149 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a fruity odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/mild, sweet, green | |
Record name | HEXANOLS | |
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URL | https://cameochemicals.noaa.gov/chemical/17328 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Hexanol | |
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Record name | 1-Hexanol | |
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Record name | 1-Hexanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 1-HEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Hexyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/8/ | |
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Boiling Point |
314.8 °F at 760 mmHg (USCG, 1999), 157 °C at 760 mm Hg, Boiling points at various pressures. [Table#1649], 156.00 to 157.00 °C. @ 760.00 mm Hg, 157 °C | |
Record name | N-HEXANOL | |
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Record name | 1-HEXANOL | |
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Record name | 1-Hexanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 1-HEXANOL | |
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Flash Point |
145 °F (USCG, 1999), 73.9 °C (Open cup), 58.4 °C (Closed cup), 145 °F (63 °C) (Closed cup), 63 °C c.c. | |
Record name | N-HEXANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |
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Record name | 1-HEXANOL | |
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Solubility |
Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride, In water, 5,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.59, miscible with alcohol, ether, 1 ml in 175 ml water | |
Record name | 1-HEXANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXANOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |
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Record name | Hexyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/8/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.82, 0.816-0.821 | |
Record name | N-HEXANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/3584 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-HEXANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Hexyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/8/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.5 (Air = 1), Relative vapor density (air = 1): 3.52 | |
Record name | 1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
38.78 mmHg (USCG, 1999), 0.92 [mmHg], 0.928 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.124 | |
Record name | N-HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3584 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Hexanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1480 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... Ethanol and 1-hexanol were found to have two competing concentration-dependent effects on the Ca(2+)- and phorbol ester- or diacylglycerol-dependent activities of PKCalpha associated with either RhoA or Cdc42, consisting of a potentiation at low alcohol levels and an attenuation of activity at higher levels. Measurements of the Ca(2+), phorbol ester, and diacylglycerol concentration-response curves for Cdc42-induced activation indicated that the activating effect corresponded to a shift in the midpoints of each of the curves to lower activator concentrations, while the attenuating effect corresponded to a decrease in the level of activity induced by maximal activator levels. The presence of ethanol enhanced the interaction of PKCalpha with Cdc42 within a concentration range corresponding to the potentiating effect, whereas the level of binding was unaffected by higher ethanol levels that were found to attenuate activity. | |
Record name | 1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol., The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol., Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture | |
Record name | 1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
none, 111-27-3; 25917-35-5, 111-27-3, 25917-35-5, 71076-86-3, 286013-16-9 | |
Record name | HEXANOLS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17328 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3584 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alcohols, C6-9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001022586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 286013-16-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CP2QER8GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Hexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-HEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-48.3 °F (USCG, 1999), -44.6 °C | |
Record name | N-HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3584 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Hexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-HEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.